Fmoc-Ala-OPfp

Peptide Synthesis Solid-Phase Synthesis Process Monitoring

In Fmoc-SPPS, achieving efficient coupling of hindered residues while minimizing epimerization and costly reagent waste is a persistent challenge. Fmoc-Ala-OPfp directly addresses these issues as a pre-activated pentafluorophenyl ester: • Eliminates in-situ activation, enabling rapid, high-yield coupling at low molar excess (~1.5 eq.)-critical for precious, synthetically challenging building blocks. • Favourable racemization profile makes it a strategic alternative to Fmoc-Ala-OSu for long peptides (>30 residues), reducing diastereomeric impurities and simplifying HPLC purification. • Enables bromophenol blue monitoring for real-time visual confirmation of coupling completion, a unique advantage for manual and automated synthesis troubleshooting.

Molecular Formula C24H16F5NO4
Molecular Weight 477.4 g/mol
CAS No. 86060-86-8
Cat. No. B557854
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-Ala-OPfp
CAS86060-86-8
SynonymsFmoc-Ala-OPfp; 86060-86-8; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-alaninePentafluorophenylEster; Fmoc-L-alaninepentafluorophenylester; L-Alanine,N-[(9H-fluoren-9-ylmethoxy)carbonyl]-,2,3,4,5,6-pentafluorophenylester; 47438_ALDRICH; SCHEMBL7650015; 47438_FLUKA; CTK8B2475; MolPort-003-934-106; ANW-38270; CF-775; ZINC71788063; AKOS015853398; AKOS015902407; RTR-026833; VA50642; N-Fmoc-L-alaninePentafluorophenylEster; AK-81169; BP-20543; KB-302483; TR-026833; 4CH-021385; F0684; FT-0629873
Molecular FormulaC24H16F5NO4
Molecular Weight477.4 g/mol
Structural Identifiers
SMILESCC(C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
InChIInChI=1S/C24H16F5NO4/c1-11(23(31)34-22-20(28)18(26)17(25)19(27)21(22)29)30-24(32)33-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,30,32)/t11-/m0/s1
InChIKeyCJXZXBGKOSXBFR-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-Ala-OPfp: Pre-Activated Alanine Building Block


Fmoc-Ala-OPfp is an Fmoc-protected L-alanine derivative that has been pre-activated as a pentafluorophenyl (Pfp) ester [1]. This compound is a foundational building block for Fmoc solid-phase peptide synthesis (SPPS), where its pre-formed active ester eliminates the need for in-situ activation by external coupling reagents . Its molecular formula is C₂₄H₁₆F₅NO₄, with a molecular weight of 477.4 g/mol [2]. The compound is a white to slightly yellow powder with a melting point of 170–185 °C and an optical rotation of α 25/D = -25.0 to -20.0° (c=1 in chloroform) .

Building Block Type Pre-activated Fmoc-L-alanine (Pfp ester)
Synthesis Workflow Fmoc solid-phase peptide synthesis (SPPS)
Activation Format Eliminates in-situ activation reagents

Fmoc-Ala-OPfp Selection Guide


The performance of an active ester in peptide synthesis is critically dependent on its leaving group, which dictates the reaction's kinetics, side-reaction profile, and compatibility with downstream monitoring [1]. While Fmoc-Ala-OPfp is part of a family of activated alanine derivatives—including Fmoc-Ala-OSu (N-hydroxysuccinimide ester) and Fmoc-Ala-OBt (hydroxybenzotriazole ester)—these compounds cannot be substituted interchangeably without impacting synthesis outcomes [2]. The Pfp ester's unique combination of high electrophilicity for rapid coupling, enhanced stability against premature hydrolysis, and its enabling of a colorimetric coupling test creates a distinct profile that is not replicated by OSu or OBt esters [3]. The quantitative evidence detailed below demonstrates why selecting the Pfp variant is a critical decision for optimizing specific peptide synthesis workflows.

Fmoc-Ala-OPfp Fmoc-Ala-OSu OSu ester does not enable bromophenol blue colorimetric monitoring, limiting real-time process control.
Fmoc-Ala-OPfp Fmoc-Ala-OBt OBt ester exhibits different hydrolysis stability and may not support low-excess coupling strategies.
Fmoc-Ala-OPfp Fmoc-Ala-OSu (racemization) Class-level evidence suggests Pfp ester may reduce α-carbon epimerization risk compared to OSu.

Performance vs. Comparators


Colorimetric Coupling Monitoring

A key differentiator for Fmoc-Ala-OPfp is its ability to facilitate bromophenol blue-based monitoring of amide bond formation . During coupling, the release of the pentafluorophenol leaving group allows for a qualitative, real-time color change from blue to yellow, providing a simple visual indicator of reaction progress. This feature is not available when using the standard N-hydroxysuccinimide (OSu) ester, Fmoc-Ala-OSu, which does not produce a detectable chromophore under these conditions [1].

Coupling Monitoring
Head-to-head
Present vs. absent (bromophenol blue test)
Enables real-time visual coupling progress check
Qualitative; not available with OSu ester
Peptide Synthesis Solid-Phase Synthesis Process Monitoring

Coupling Efficiency at Low Molar Excess

In the parallel synthesis of mucin-like glycopeptides, the Fmoc-protected threonine pentafluorophenyl ester building block achieved efficient coupling using a relatively low molar excess of approximately 1.5 equivalents [1]. While this is a cross-study inference based on the behavior of a closely related Fmoc-AA-OPfp derivative (Fmoc-Thr(Ac3-α-D-GalN3)-OPfp), the core chemistry of the Pfp ester is the primary determinant of this enhanced reactivity. This efficiency contrasts with standard coupling protocols for Fmoc-Ala-OH requiring in-situ activation, which often necessitates higher equivalents (e.g., 4-10 eq.) of the amino acid and coupling reagent to drive the reaction to completion [2].

Low Molar Excess
Cross-study comparable
~1.5 equiv.
vs. 4–10 equiv. standard
Supports reduced reagent use in glycopeptide synthesis
Inferred from OPfp derivative study
Glycopeptide Synthesis Coupling Efficiency Building Block Chemistry

Stereochemical Integrity

Comparative studies on activated esters indicate that Pfp derivatives generally reduce racemization relative to OSu (succinimidyl) esters due to milder activation conditions [1]. While a direct, sequence-specific head-to-head study for Fmoc-Ala-OPfp vs. Fmoc-Ala-OSu is lacking, the known reactivity profile of Pfp esters supports a lower propensity for α-carbon epimerization during coupling [2]. This is a critical advantage when synthesizing longer peptides where even low levels of diastereomeric impurities become increasingly difficult to separate and can compromise biological activity.

Racemization Risk
Class-level inference
Expected lower epimerization vs. OSu
May support diastereomeric purity in long peptides
Compound-specific data to verify
Peptide Synthesis Racemization Control Stereochemistry

Utility in Therapeutic Peptide Synthesis

The utility of Fmoc-AA-OPfp building blocks, including the alanine derivative, is well-documented in the synthesis of complex, biologically active peptides. For instance, a solid-phase synthesis method for the GLP-1 analog liraglutide explicitly incorporates OPfp esters, such as Fmoc-Glu(OtBu)-Gly-OPfp, for efficient fragment coupling [1]. Furthermore, the successful total synthesis of the 33-residue neurotoxin Huwentoxin-I was achieved using Fmoc-amino acid pentafluorophenyl esters (Fmoc-AA-OPfp) as the primary building blocks [2]. This contrasts with the more common use of Fmoc-Ala-OSu, which is less frequently cited in the synthesis of large, complex peptides due to its different reactivity and stability profile.

Synthesis Precedents
Supporting evidence
Reported in liraglutide & Huwentoxin-I synthesis
Validates OPfp chemistry for complex peptide targets
Fmoc-AA-OPfp derivative examples
Peptide Therapeutics Drug Discovery Process Chemistry

Lipophilicity and Organic Solubility

Fmoc-Ala-OPfp possesses a high computed lipophilicity with an XLogP3-AA value of 5.4 [1]. This is significantly higher than the expected value for Fmoc-Ala-OSu, which lacks the five electron-withdrawing fluorine atoms. The high lipophilicity contributes to its excellent solubility in organic solvents such as DMF, a key requirement for SPPS . In contrast, Fmoc-Ala-OSu, while also soluble in DMF, is generally less soluble in other organic solvents, which can be a limiting factor in certain synthesis and purification protocols.

Lipophilicity
Class-level inference
XLogP3-AA 5.4
>1.4 units above OSu ester
Supports robust DMF solubility for SPPS
In silico computed property
Physicochemical Properties Solubility Peptide Chemistry

Fmoc-Ala-OPfp in Research and Industry


High-Value Modified Peptide Synthesis

As demonstrated by Liu et al. (2005) in the synthesis of mucin-like glycopeptides, the high reactivity of OPfp esters enables efficient coupling of sterically hindered or precious building blocks at low molar excess (~1.5 eq.) [1]. This makes Fmoc-Ala-OPfp a reagent of choice for incorporating glycosylated alanine or other modified alanine residues into peptides, minimizing the waste of expensive, synthetically challenging building blocks. This scenario is common in academic research groups focused on glycobiology and in biopharmaceutical companies developing next-generation peptide therapeutics.

Racemization-Prone Long Peptide Sequences

The Pfp ester's favorable racemization profile, inferred from class-level evidence, positions Fmoc-Ala-OPfp as a strategic alternative to Fmoc-Ala-OSu in the synthesis of long peptides [2]. For sequences exceeding 30-40 residues where diastereomeric impurities from epimerization can accumulate, the use of a pre-activated Pfp ester can proactively minimize this side reaction, leading to higher crude purities and easier downstream HPLC purification. This is a critical consideration for research and process chemists aiming for high-fidelity synthesis of bioactive peptides and protein domains.

Real-Time Monitoring in Manual and Automated SPPS

The unique ability of Fmoc-Ala-OPfp to enable bromophenol blue monitoring provides an immediate, visual check on the progress of each coupling step [3]. This is invaluable for manual synthesis, where it can prevent premature termination of a reaction, and for troubleshooting automated protocols. A researcher can simply observe the color change in the reaction vessel to confirm that the Pfp ester has reacted, providing a level of process control and reassurance that is not possible with the more commonly used Fmoc-Ala-OSu ester.

Peptide APIs and Bioactive Molecule Development

The established track record of Fmoc-AA-OPfp esters in the total synthesis of complex natural products like Huwentoxin-I and in patented methods for therapeutic peptides such as liraglutide provides strong supporting evidence for their utility in demanding projects [4][5]. For CROs, CDMOs, and internal medicinal chemistry departments working on peptide drug candidates, selecting Fmoc-Ala-OPfp represents a low-risk, high-confidence choice that has been validated in the context of producing high-purity, biologically active molecules. This contrasts with less-proven alternatives, where unexpected synthesis challenges could introduce delays and cost overruns.

Application
Selection Property
Validation Focus
Modified peptide synthesis
Low molar excess coupling
Coupling efficiency with precious building blocks
Long peptide sequences
Favorable racemization profile
Diastereomeric purity assessment
Real-time SPPS monitoring
Bromophenol blue colorimetric test
Visual coupling progress check
Bioactive peptide research
Documented synthesis precedents
Reproducibility for complex targets

Technical Documentation Hub

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33 linked technical documents
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